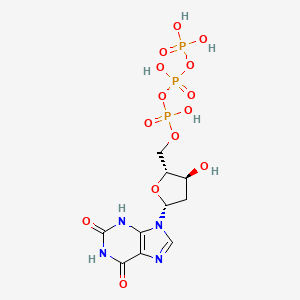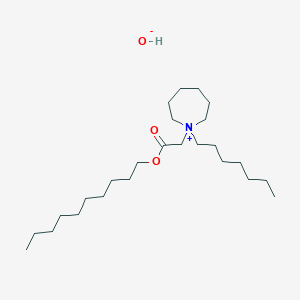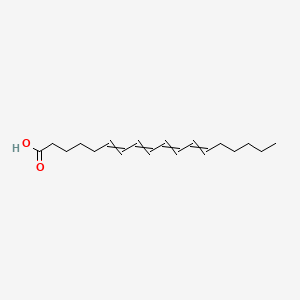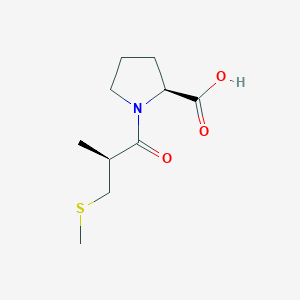
dXTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DXTP is a purine ribonucleoside triphosphate.
Wissenschaftliche Forschungsanwendungen
1. Nanolithography and Material Assembly
Dip-pen nanolithography (DPN) is a notable application of dXTP in the field of nanofabrication. It involves the use of a scanning probe microscopy-based technique, which combines soft-matter compatibility with high-resolution atomic force microscopy. This makes it a powerful tool for depositing various materials in the form of stable and functional architectures on diverse surfaces. DPN is accessible to researchers with AFM capabilities and is widely used in more than 200 laboratories globally for studying topics like molecular electronics and biological recognition at the single biomolecule level (Salaita, Wang, & Mirkin, 2007).
2. Data Processing and Analysis in Entomology
DPS (Data Processing System) software, which employs dXTP, is used for executing numerical analyses and operations in experimental design, statistics, and data mining. It is particularly tailored for biological research, including entomology, and offers functions not available in standard statistical software. This reflects the adaptability of dXTP in specialized scientific research contexts (Tang & Zhang, 2013).
3. Single DNA Molecule Imaging
Innovative use of dXTP is found in time-resolved dynamical x-ray imaging of individual DNA molecules with picometer-scale precision. This technique, known as Diffracted X-ray Tracking (DXT), monitors rotating motions of labeled nanocrystals, providing insights into the dynamics of single molecules. The chemical independence of DXT signals makes it a potent tool for studying DNA and other molecular dynamics (Sasaki et al., 2001).
4. DNA Sequencing and Analysis
Research into the potential of dXTP as a surrogate for dATP in DNA sequencing highlights its application in molecular biology. It was found that while some DNA replicating enzymes did not incorporate dXTP and others were inhibited by it, enzymes like DNA polymerase I Klenow fragment and avian myeloblastosis virus reverse transcriptase successfully incorporated dXTP for template replication (Jacutein et al., 1997).
5. Software Development for Scientific Computing
DxT (Design-by-Transformation) is an approach in software development that views libraries as expert knowledge, which is combined with knowledge about a target architecture by a tool (DxTer) to synthesize library implementation. This method is particularly important in scientific computing, where performance is crucial, and has shown success in the domain of dense linear algebra (Bryan et al., 2014).
Eigenschaften
Produktname |
dXTP |
|---|---|
Molekularformel |
C10H15N4O14P3 |
Molekulargewicht |
508.17 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)26-5(4)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
WRTKMPONLHLBBL-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)



![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)


